4-bromo-3-(3-nitrophenyl)-1H-pyrazole
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Overview
Description
4-bromo-3-(3-nitrophenyl)-1H-pyrazole: is an organic compound with the molecular formula C9H6BrN3O2 . This compound is characterized by the presence of a bromine atom at the fourth position and a nitrophenyl group at the third position on a pyrazole ring. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 3-aryl-5-halopyrazoles:
Halogenation: The halogen atom acts as a functional group during substitutive nitration.
Industrial Production Methods: Industrial production of 4-bromo-3-(3-nitrophenyl)-1H-pyrazole typically involves large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can be further functionalized.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
- Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-3-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitroanisole: Similar in structure but with a methoxy group instead of a pyrazole ring.
4-bromo-3-nitroacetophenone: Contains an acetophenone moiety instead of a pyrazole ring.
3-nitro-4-bromophenyl derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
- The presence of both a bromine atom and a nitrophenyl group on the pyrazole ring makes 4-bromo-3-(3-nitrophenyl)-1H-pyrazole unique in its reactivity and potential applications.
- The combination of these functional groups provides a versatile platform for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
4-bromo-5-(3-nitrophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDASHRLAWLYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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